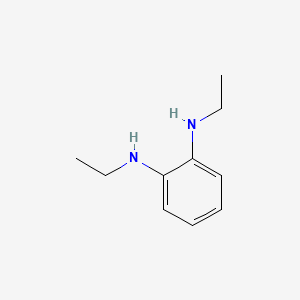

N1,N2-Diethylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N,2-N-diethylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-11-9-7-5-6-8-10(9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIKMXSHWSOFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494441 | |

| Record name | N~1~,N~2~-Diethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24340-87-2 | |

| Record name | N1,N2-Diethyl-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24340-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~2~-Diethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Multi-step Synthesis:

Industrial Production Methods:

Industrial production of N1,N2-Diethylbenzene-1,2-diamine typically involves the same multi-step synthesis but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- N1,N2-Diethylbenzene-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products: Oxidation can lead to the formation of corresponding nitroso or nitro compounds.

-

Reduction:

- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Major Products: Reduction can yield amine derivatives.

-

Substitution:

- The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Common Reagents: Alkyl halides, acyl chlorides.

Scientific Research Applications

Chemistry:

- N1,N2-Diethylbenzene-1,2-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .

Biology:

- In biological research, this compound is used to study enzyme interactions and as a ligand in the formation of metal complexes .

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N1,N2-Diethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups attached to the nitrogen atoms can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

N1,N1-Dimethylbenzene-1,2-diamine

- Structure : Methyl groups at both N1 positions ().

- Synthesis: Prepared via catalytic hydrogenation of 1-dimethylamino-2-nitrobenzene ().

- Electronic Effects: Ethyl groups are stronger electron donors via inductive effects, which may stabilize intermediates in catalytic processes (e.g., Schiff base formation, ).

N1,N1,N2,N2-Tetrakis(oxiran-2-ylmethyl)benzene-1,2-diamine (DAEP1)

- Structure : Epoxy-functionalized benzene-1,2-diamine ().

- Applications : Used as a corrosion inhibitor for carbon steel.

- Key Differences :

- Reactivity : The epoxy groups in DAEP1 enable cross-linking in polymers, a property absent in N1,N2-diethylbenzene-1,2-diamine.

- Performance : DAEP1 exhibits superior corrosion inhibition efficiency (85–90%) in acidic media due to its multifunctional epoxy groups, whereas ethyl-substituted diamines may rely on hydrophobic adsorption ().

Schiff Base Derivatives (EDDB, DBDB)

- Structure: Ethylene-diamine-derived Schiff bases with dimethylamino or benzylidene substituents ().

- Applications : Corrosion inhibitors and chelating agents.

- Key Differences :

Physicochemical Properties

Solubility and Hydrophobicity

- Ethyl vs. Methyl Substitution : Ethyl groups increase hydrophobicity, making this compound more soluble in organic solvents (e.g., chloroform, toluene) compared to polar dimethyl analogs ().

- Impact on Applications : Enhanced hydrophobicity benefits drug delivery systems (e.g., SP11 in ) and corrosion inhibitors requiring surface adsorption ().

Spectroscopic Characterization

- NMR Data : Ethyl groups in this compound would exhibit distinct ¹H NMR signals (triplets for CH₂CH₃ at ~1.2 ppm and quartets for N–CH₂ at ~3.3 ppm) compared to methyl groups (singlets at ~2.2 ppm) ().

Corrosion Inhibition

- Ethyl-Substituted Diamines : Improved adsorption on carbon steel due to hydrophobic ethyl chains, but less effective than epoxy-functionalized DAEP1 (90% efficiency) ().

Catalysis and Ligand Design

- Ligands in Hydrogenation : (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine (L2, ) shows high catalytic activity in ketone hydrogenation. Ethyl analogs might offer tunable steric profiles but could reduce reaction rates due to increased bulk.

Drug Delivery

- SP11 () : N1,N1-Dimethyl-N2-(tricosan-12-yl)ethane-1,2-diamine forms micelles for drug encapsulation. Ethyl substitution could enhance lipid compatibility but may reduce critical micelle concentration (CMC).

Biological Activity

N1,N2-Diethylbenzene-1,2-diamine, also known as 1,2-diethylbenzene-1,2-diamine, is an organic compound with the molecular formula . This compound has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula :

- Molecular Weight : 164.25 g/mol

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in various organic solvents

The compound features two ethyl groups attached to the nitrogen atoms on a benzene ring substituted at the 1 and 2 positions. This specific substitution pattern influences its chemical reactivity and biological interactions.

This compound exhibits biological activity primarily through its interactions with biological macromolecules such as proteins and nucleic acids. The presence of amine functionalities allows for potential hydrogen bonding and electrostatic interactions, which are critical for modulating biological pathways.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound possess antimicrobial properties. For instance, studies have shown that aromatic amines can inhibit the growth of various bacterial strains by disrupting cell membrane integrity or interfering with metabolic processes .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies

Synthesis Methods

This compound can be synthesized through several chemical reactions:

- Reduction of Nitro Compounds : Nitro derivatives of benzene can be reduced using catalysts like palladium on carbon in the presence of hydrogen gas.

- Alkylation Reactions : The amine groups can undergo alkylation with ethyl halides under basic conditions to yield the diethyl-substituted product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.